molecular formula C8H6Cl2N2 B597553 3,5-dichloro-6-methyl-1H-indazole CAS No. 1207175-10-7

3,5-dichloro-6-methyl-1H-indazole

Cat. No. B597553
CAS RN: 1207175-10-7
M. Wt: 201.05
InChI Key: JRJSJZSBKUCGJJ-UHFFFAOYSA-N
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Description

3,5-dichloro-6-methyl-1H-indazole is a chemical compound with the molecular formula C8H6Cl2N2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen-containing rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system with a pyrazole ring fused to a benzene ring . The compound has a molecular weight of 201.05 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of approximately 344.1°C at 760 mmHg .

Scientific Research Applications

Structural Analysis and Physical Properties

  • Supramolecular Structure Study : Research on NH-indazoles, including 3-methyl-1H-indazole, explored their crystal structures. These compounds are 1H-tautomers, and studies include X-ray crystallography and magnetic resonance spectroscopy. The study provides insights into hydrogen bonding and aromatic interactions in these structures (Teichert et al., 2007).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : A study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate with various acyl radicals and substituents, including methyl groups at position 5 or 6 (Bistocchi et al., 1981).
  • Indazole-Indole-Carboxamides as Inhibitors : Research on indazole- and indole-carboxamides found them to be potent, selective, and reversible inhibitors of monoamine oxidase B. These compounds are synthesized using standard procedures and have significant potency (Tzvetkov et al., 2014).
  • Ring Transformation Studies : A study on 3, 4-dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-one demonstrated its transformation into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole, highlighting the chemical reactivity and potential applications of such transformations (Fujimura et al., 1984).

Biological and Pharmacological Activities

  • Antispermatogenic Agents : Research on halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).
  • Antibacterial and Antifungal Agent : Indazole scaffolds, including derivatives of 1H-indazole, were found to be effective against bacterial strains and a fungal strain, Candida albicans. This study highlights the antimicrobial potential of indazole compounds (Panda et al., 2022).

Medicinal Chemistry

  • FGFR Inhibitors for Cancer Therapy : A study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified them as potent inhibitors of fibroblast growth factor receptor (FGFR), which is a target in cancer therapy. This research provides insight into the development of new cancer therapies (Zhang et al., 2016).

Safety and Hazards

The safety data sheet for 3,5-dichloro-6-methyl-1H-indazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives, including 3,5-dichloro-6-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods.

Mechanism of Action

Target of Action

It’s known that indazole derivatives can interact with a variety of targets, including tyrosine kinases and various cell growth pathways .

Mode of Action

Indazole derivatives have been shown to inhibit cell growth , suggesting that they may interact with their targets to disrupt normal cell proliferation

Result of Action

Some indazole derivatives have been shown to inhibit cell growth , suggesting that 3,5-dichloro-6-methyl-1H-indazole may have similar effects

properties

IUPAC Name

3,5-dichloro-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJSJZSBKUCGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744349
Record name 3,5-Dichloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207175-10-7
Record name 3,5-Dichloro-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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